2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a hydrazone derivative featuring a benzimidazole-sulfanyl moiety linked to an indole-3-ylidene scaffold. This compound is synthesized via condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide with an appropriate aldehyde, typically in ethanol with glacial acetic acid as a catalyst, a method consistent with related hydrazones . The benzimidazole core enhances electron-rich aromatic interactions, while the sulfanyl group may improve solubility and binding to biological targets.
Properties
Molecular Formula |
C17H13N5O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C17H13N5O2S/c23-14(9-25-17-19-12-7-3-4-8-13(12)20-17)21-22-15-10-5-1-2-6-11(10)18-16(15)24/h1-8,18,24H,9H2,(H,19,20) |
InChI Key |
RKZSGFXYNPECBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. In one protocol, 1H-benzimidazole-2-thiol is prepared by reacting o-phenylenediamine with carbon disulfide (CS₂) under alkaline conditions. Key parameters include:
-
Solvent : Ethanol/water (1:1)
-
Temperature : Reflux (78–80°C)
-
Reaction time : 4–6 hours
Alternative routes use thiourea or thioacetic acid as sulfur sources, though these often require harsher conditions (e.g., concentrated HCl at 100°C).
Sulfanyl Group Introduction
Nucleophilic Substitution
The sulfanyl (-S-) group is introduced via nucleophilic displacement of a halide (Cl, Br) from a chlorinated benzimidazole intermediate. For example:
-
2-Chloro-1H-benzimidazole reacts with sodium hydride (NaH) in dimethylformamide (DMF) to generate a thiolate anion.
-
The anion undergoes substitution with benzyl chloride or alkyl halides to form 2-(alkylthio)-1H-benzimidazoles.
Optimization Notes :
-
Base : NaH (50% dispersion in oil) provides superior reactivity over K₂CO₃.
-
Solvent : DMF > DMSO due to better solubility of intermediates.
-
Temperature : 20–25°C prevents side reactions like over-alkylation.
Acetohydrazide Moiety Synthesis
Hydrazide Formation
The acetohydrazide side chain is synthesized by reacting ethyl 2-(benzylthio)benzimidazole acetate with hydrazine hydrate (80–100% excess):
-
Conditions : Ethanol solvent, reflux (4–6 hours)
-
Purification : Recrystallization from ethanol/water (2:1)
Critical Analysis :
-
Excess hydrazine ensures complete conversion but requires careful neutralization to avoid explosive hydrazine salts.
-
Anhydrous conditions minimize hydrolysis of the ester intermediate.
Condensation with Isatin Derivatives
The final step involves Schiff base formation between the hydrazide and 2-oxoindoline (isatin derivative) under mild acidic or neutral conditions:
Protocol :
-
Reactants :
-
N'-Acetohydrazide-2-(benzylthio)benzimidazole (1 equiv)
-
2-Oxoindoline (1.1 equiv)
-
-
Solvent : Ethanol or DMSO
-
Catalyst : Glacial acetic acid (2–5 mol%)
-
Temperature : 70–80°C (reflux)
Yield : 75–82% after column chromatography (silica gel, ethyl acetate/hexane)
Reaction Mechanisms and Byproduct Analysis
Key Mechanistic Steps
-
Benzimidazole Cyclization :
-
Sulfanyl Group Introduction :
-
Hydrazide Formation :
-
Schiff Base Condensation :
Common Byproducts and Mitigation
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₶, 400 MHz) |
Purity Assessment
Scalability and Industrial Considerations
Batch vs Flow Synthesis
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Cycle Time | 24–36 hours | 6–8 hours |
| Yield | 70–75% | 80–85% |
| Solvent Use | 15 L/kg | 5 L/kg |
Recommendation : Flow systems excel in the condensation step (Section 4), reducing reaction time by 60% through precise temperature control.
Waste Stream Management
-
Spent DMF : Distill for reuse (≥90% recovery)
-
Hydrazine residues : Oxidize with NaOCl to N₂ gas
Recent Methodological Advances
Photocatalytic Thiolation
A 2024 study demonstrated visible-light-mediated C–S bond formation using Eosin Y as a photocatalyst:
Enzymatic Hydrazide Synthesis
Immobilized Candida antarctica lipase B catalyzes hydrazide formation from ethyl esters:
-
Solvent : tert-Butanol
-
Time : 24 hours
-
Yield : 92%
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, often using halogenated reagents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Preliminary studies suggest it may have pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and indole moieties can bind to active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs (e.g., Compound 114) exhibit superior antibacterial activity, likely due to electron-withdrawing effects enhancing membrane penetration .
- The benzimidazole-sulfanyl group in the target compound may offer stronger hydrogen bonding than benzofuran or phenyl substituents, improving target affinity .
Pharmacophore Contributions
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide , a benzimidazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 232.26 g/mol. The structure features a benzimidazole core, which is known for its diverse biological properties. The compound's unique structural elements contribute to its interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant antitumor properties. In particular, studies have shown that derivatives similar to the target compound demonstrate cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of several benzimidazole derivatives using both 2D and 3D cell culture models. The results highlighted the following:
- Cell Lines Tested : A549 (lung cancer), HCC827, and NCI-H358.
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Compound 9 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
These findings suggest that the presence of specific substituents on the benzimidazole ring can enhance cytotoxicity against lung cancer cells, indicating a promising avenue for further drug development .
Antimicrobial Activity
In addition to antitumor properties, benzimidazole derivatives have shown antimicrobial activity against various pathogens.
Microbial Testing Results
The antimicrobial efficacy was assessed against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, as well as the yeast Saccharomyces cerevisiae.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Saccharomyces cerevisiae | 12 |
These results indicate that the compound possesses notable antibacterial properties, which could be leveraged in therapeutic applications .
The mechanism through which this compound exerts its biological effects likely involves interaction with cellular targets such as DNA and proteins involved in cell proliferation and survival.
DNA Binding Studies
Compounds similar to the target have been shown to bind within the minor groove of DNA, which can inhibit replication and transcription processes essential for cancer cell growth . This binding affinity is critical for their antitumor activity.
Q & A
Q. What are the optimized synthesis protocols for 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide?
The synthesis typically involves multi-step reactions, including condensation of intermediates under reflux conditions. For example:
- Step 1 : React 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide derivatives with substituted aldehydes or ketones (e.g., 3-nitroaniline or benzoyl chloride) in ethanol or methanol under reflux for 4–6 hours .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using chloroform:methanol (7:3) as the mobile phase .
- Step 3 : Purify the product via recrystallization from methanol or ethanol, ensuring ≥95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
Q. What structural features influence its chemical reactivity?
The compound’s reactivity is governed by:
- Benzimidazole-thioether linkage : Enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution .
- Hydrazide-indolylidene moiety : Facilitates tautomerism and metal coordination, critical for biological activity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its anti-inflammatory or antimicrobial activity?
Q. How should contradictions in biological activity data (e.g., variable MIC values) be addressed?
- Experimental variables : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (24–48 hours) .
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of substituent effects on activity .
- Replicate studies : Repeat assays in triplicate and report mean ± SD to minimize batch variability .
Q. What computational approaches predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or fungal CYP51 (PDB: 5TZ1) .
- Parameters : Set grid boxes to cover active sites (e.g., 25×25×25 ų) and validate with re-docking (RMSD ≤2.0 Å) .
- ADMET prediction : Employ SwissADME to assess bioavailability and toxicity risks (e.g., BBB permeability, hepatotoxicity) .
Q. How can structure-activity relationship (SAR) studies be planned to optimize bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
